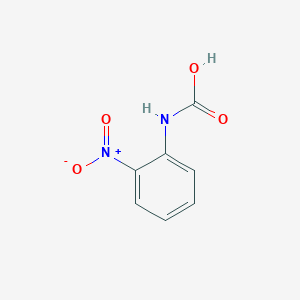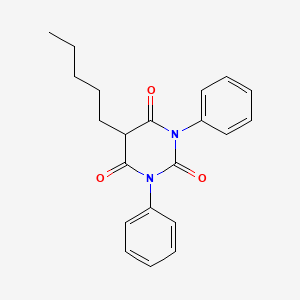![molecular formula C14H12ClNO4S B14746940 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid CAS No. 897-82-5](/img/structure/B14746940.png)
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5-position and a sulfonamide group at the 2-position of the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid typically involves a multi-step process:
Nitration: The starting material, 5-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The amino group is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide derivative.
Hydrolysis: Finally, the ester group is hydrolyzed to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the chloro and sulfonamide groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Substitution: Products include substituted benzoic acids with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Applications De Recherche Scientifique
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-aminobenzoic acid: Similar structure but lacks the sulfonamide group.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the benzoic acid core.
5-Chloro-2-sulfamoylbenzoic acid: Contains both the chloro and sulfonamide groups but in different positions.
Uniqueness
5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid is unique due to the specific positioning of the chloro and sulfonamide groups, which can influence its reactivity and biological activity. The combination of these functional groups in a single molecule provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
897-82-5 |
|---|---|
Formule moléculaire |
C14H12ClNO4S |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
5-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-13-7-4-10(15)8-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
Clé InChI |
KVKPBKSEFGDXHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



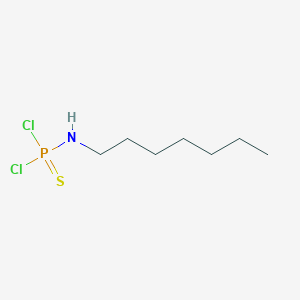

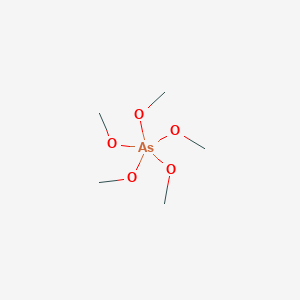
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
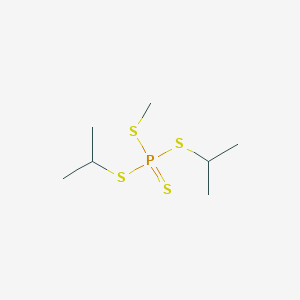
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
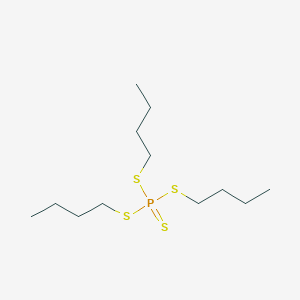
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

